Cas no 2172188-13-3 (2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid)

2-{1-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)シクロプロピルホルムアミド}-2-フェニルプロパン酸は、Fmoc保護基を有する非天然アミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。その特徴的なシクロプロピル構造とフェニル基により、立体障害を導入することで標的ペプチドの構造制御が可能です。Fmoc基の存在下で選択的な脱保護が行えるため、固相ペプチド合成(SPPS)との親和性が高く、複雑な修飾ペプチドの効率的な合成に適しています。また、カルボキシル基が反応性に富むため、さらなる官能基変換やコンジュゲーションにも応用可能です。

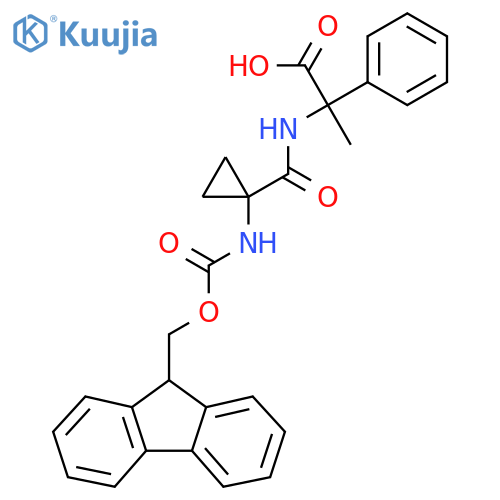

2172188-13-3 structure

商品名:2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid

- 2172188-13-3

- 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid

- EN300-1518217

-

- インチ: 1S/C28H26N2O5/c1-27(25(32)33,18-9-3-2-4-10-18)29-24(31)28(15-16-28)30-26(34)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)

- InChIKey: OOIUNEMOJRGEBA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(C)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 470.18417193g/mol

- どういたいしつりょう: 470.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 798

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 105Ų

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1518217-10.0g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-0.05g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-2.5g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-5.0g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-500mg |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 500mg |

$877.0 | 2023-09-27 | ||

| Enamine | EN300-1518217-0.5g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-0.1g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 0.1g |

$2963.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-1.0g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-0.25g |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1518217-250mg |

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-phenylpropanoic acid |

2172188-13-3 | 250mg |

$840.0 | 2023-09-27 |

2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

2172188-13-3 (2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-phenylpropanoic acid) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬